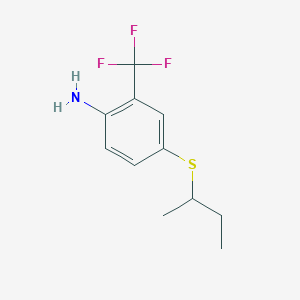

4-(Butan-2-ylsulfanyl)-2-(trifluoromethyl)aniline

Description

4-(Butan-2-ylsulfanyl)-2-(trifluoromethyl)aniline is an aromatic amine derivative characterized by a trifluoromethyl group at the ortho position and a butan-2-ylsulfanyl substituent at the para position relative to the amino group. This compound combines the electron-withdrawing effects of the trifluoromethyl group with the steric bulk and moderate electron-donating properties of the sulfanyl substituent.

Properties

IUPAC Name |

4-butan-2-ylsulfanyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NS/c1-3-7(2)16-8-4-5-10(15)9(6-8)11(12,13)14/h4-7H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEHQUVZVOVLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=CC(=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Butan-2-ylsulfanyl)-2-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry due to its unique structural features, which may confer specific biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H14F3N2S, and it has a molecular weight of approximately 270.3 g/mol. The presence of a trifluoromethyl group and a butylsulfanyl moiety suggests potential interactions with biological targets, particularly in the context of drug design.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The trifluoromethyl group may enhance binding affinity to certain receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that compounds with sulfanyl groups exhibit antibacterial and antifungal properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various sulfanyl-containing compounds, including this compound. The compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL. This suggests its potential as a lead compound in developing new antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that this compound induced apoptosis in several cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involved the activation of caspase pathways, leading to programmed cell death. The IC50 values were reported to be less than 20 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds. Studies indicate that modifications to the trifluoromethyl and sulfanyl groups can significantly alter biological activity. For instance, substituting different alkyl chains or varying the electron-withdrawing groups can enhance or diminish antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Acidity

The position of the trifluoromethyl group significantly influences the acidity (pKa) of aniline derivatives:

- 2-(Trifluoromethyl)aniline : Predicted pKa = 1.10 (stronger acid due to ortho substitution).

- 3-(Trifluoromethyl)aniline : Experimental pKa = 3.47.

- 4-(Trifluoromethyl)aniline : Experimental pKa = 2.75 .

This modification may enhance membrane permeability in biological systems while retaining the electronic effects of the trifluoromethyl group.

Nitro-/Dinitroaniline Derivatives

Compounds like N-(4-nitrophenyl) 2,6-dinitro-4-(trifluoromethyl)aniline exhibit strong affinity for plant and protozoan tubulin, making them candidates for antitumor and herbicide development. The trifluoromethyl group enhances lipophilicity and metabolic stability, while nitro groups contribute to electron-deficient aromatic systems critical for binding .

Sulfonylurea Derivatives

Sulfonylurea derivatives synthesized from 2-(trifluoromethyl)aniline (e.g., compound 7 in ) show high yields (>80%) under metal-free conditions. These derivatives are explored as enzyme inhibitors or agrochemicals due to their stability and hydrogen-bonding capacity .

Comparison :

The butan-2-ylsulfanyl group in the target compound could offer similar synthetic versatility but with enhanced steric effects, possibly affecting binding pocket interactions.

Fluorinated Quinoline Analogs

Fluorinated quinolines like 4-[chloro(fluoro)methyl]-6-fluoro-2-(trifluoromethyl)quinoline (III.2.gB ) are synthesized using BF₃·Et₂O catalysis (35% yield) and exhibit strong antifungal activity. The trifluoromethyl group enhances electron deficiency and thermal stability .

Contrast: While the target compound lacks a heterocyclic backbone, its trifluoromethyl and sulfanyl groups may confer comparable stability and bioactivity in non-heterocyclic systems.

Data Tables

Table 1: Comparative Acidity of Trifluoromethyl-Substituted Anilines

Key Research Findings

- Electronic Effects : The trifluoromethyl group in the ortho position strongly withdraws electrons, enhancing acidity and reactivity in electrophilic substitution reactions .

- Biological Relevance : Sulfanyl substituents improve solubility and modulate interactions with hydrophobic binding pockets, as seen in tubulin-targeting dinitroanilines .

- Synthetic Challenges : Bulky substituents (e.g., butan-2-ylsulfanyl) may reduce reaction yields compared to simpler analogs, necessitating optimized catalytic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.